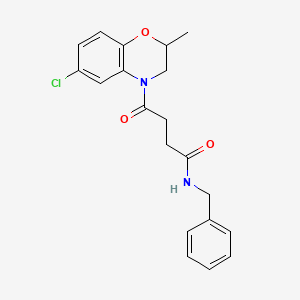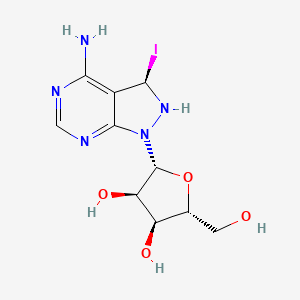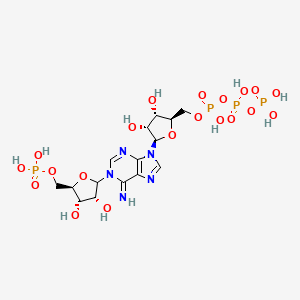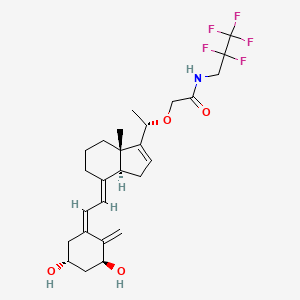
4-(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxo-N-(phenylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxo-N-(phenylmethyl)butanamide is a benzoxazine.
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Synthesis and Antibacterial Properties : Compounds similar to 4-(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxo-N-(phenylmethyl)butanamide have been synthesized and evaluated for their antibacterial activity against various strains including E. coli, Staphylococcus aureus, and others. Some derivatives showed significant activity against specific bacterial strains (Kadian, Maste, & Bhat, 2012).
Chemical Synthesis and Transformation
- Hydrolysis of Derivatives : The compound and its derivatives have been studied for their hydrolysis process, providing insights into the chemical transformation and tautomerism of related compounds (Iwanami et al., 1964).
Pharmaceutical Research
Evaluation in Combination Formulations : The compound's analogues have been evaluated in combination formulations for potential therapeutic applications, such as in the treatment of asthma and COPD (Norman, 2012).
Anticonvulsant Activity : Derivatives of the compound were synthesized and tested for anticonvulsant activity, showing potential in the treatment of seizures with low toxicity in mice (De Marchi, Tamagnone, & Torielli, 1971).
Antimicrobial and Antioxidant Studies
- Potent Antimicrobials and Antioxidants : Some benzoxazinyl derivatives have been synthesized and screened for their antimicrobial and antioxidant properties, showcasing the chemical versatility and potential therapeutic uses of such compounds (Sonia et al., 2013).
Photochemical Transformations
- Unique Photoreactions : The compound's derivatives undergo unique photoreactions, leading to the formation of different β-lactam compounds, indicating potential applications in photochemistry and drug synthesis (Marubayashi et al., 1992).
Synthesis of New Derivatives
Novel Synthesis Routes : Research on synthesizing new derivatives of benzoxazines, including the compound , contributes to expanding the chemical library and potential applications in various fields (Reddy & Rao, 2008).
Microwave-Assisted Synthesis : Advanced methods like microwave-assisted synthesis have been used to create derivatives of the compound, highlighting the evolution of synthetic techniques for efficiency and yield improvement (Raval, Naik, & Desai, 2012).
Carbamate Derivatives Synthesis : Research into synthesizing carbamate derivatives from the compound opens avenues for creating new chemicals with diverse applications (Velikorodov & Imasheva, 2008).
Lipid Altering Characteristics
- Hypolipidemic Activity : Certain derivatives have shown properties like hypocholesterolemic and high-density-lipoprotein elevating effects, suggesting a potential role in managing lipid disorders (Fenton et al., 1989).
Propiedades
Nombre del producto |
4-(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxo-N-(phenylmethyl)butanamide |
|---|---|
Fórmula molecular |
C20H21ClN2O3 |
Peso molecular |
372.8 g/mol |
Nombre IUPAC |
N-benzyl-4-(6-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutanamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-14-13-23(17-11-16(21)7-8-18(17)26-14)20(25)10-9-19(24)22-12-15-5-3-2-4-6-15/h2-8,11,14H,9-10,12-13H2,1H3,(H,22,24) |
Clave InChI |
SRUHLAUCYSWRSR-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)CCC(=O)NCC3=CC=CC=C3 |
SMILES canónico |
CC1CN(C2=C(O1)C=CC(=C2)Cl)C(=O)CCC(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1H-Indol-5-ol, 3-[2-(5-hydroxy-1H-indol-3-yl)-5-pyrimidinyl]-](/img/structure/B1255253.png)

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1255256.png)
![(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide](/img/structure/B1255257.png)



![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1255263.png)